molecular formula C8H8ClF3N2O B2492990 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide CAS No. 2411229-64-4

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide

Cat. No.: B2492990
CAS No.: 2411229-64-4
M. Wt: 240.61
InChI Key: BRJUYZCZHBAHSH-UHFFFAOYSA-N
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Description

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide is a synthetic organic compound that features a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the reactants and to maximize yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrole ring contribute to its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • Trifluoromethylpyridines
  • Fluorinated Pyridines

Uniqueness

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c9-4-6(15)14-7(8(10,11)12)5-2-1-3-13-5/h1-3,7,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJUYZCZHBAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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